6-Bromo-2-fluoro-3-propoxybenzaldehyde
Overview
Description
6-Bromo-2-fluoro-3-propoxybenzaldehyde is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol . It is a derivative of benzaldehyde, featuring bromine, fluorine, and propoxy substituents on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-propoxybenzaldehyde typically involves the bromination and fluorination of a benzaldehyde derivative, followed by the introduction of a propoxy group. One common method includes:
Bromination: A benzaldehyde derivative is treated with bromine in the presence of a catalyst to introduce the bromine atom.
Fluorination: The brominated compound is then subjected to fluorination using a fluorinating agent such as Selectfluor.
Propoxylation: Finally, the fluorinated compound undergoes a nucleophilic substitution reaction with propyl alcohol to introduce the propoxy group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-propoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 6-Bromo-2-fluoro-3-propoxybenzoic acid.
Reduction: 6-Bromo-2-fluoro-3-propoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-fluoro-3-propoxybenzaldehyde is utilized in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-propoxybenzaldehyde depends on its specific applicationThe bromine and fluorine atoms can participate in halogen bonding, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-fluoro-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group.
2-Bromo-6-fluoro-3-propoxyphenylboronic acid: Similar structure but with a boronic acid group instead of an aldehyde group.
Uniqueness
6-Bromo-2-fluoro-3-propoxybenzaldehyde is unique due to its specific combination of bromine, fluorine, and propoxy substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and a useful tool in scientific research .
Properties
IUPAC Name |
6-bromo-2-fluoro-3-propoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-2-5-14-9-4-3-8(11)7(6-13)10(9)12/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQDUECYITYINQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Br)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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